1-Amino-2,3-dimethylpentan-2-ol

描述

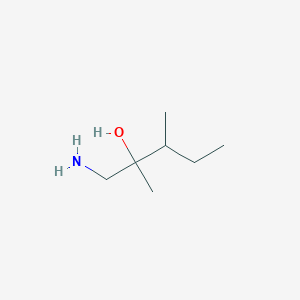

Structure

3D Structure

属性

IUPAC Name |

1-amino-2,3-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-6(2)7(3,9)5-8/h6,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBLCQCTOVOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300883 | |

| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42328-58-5 | |

| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42328-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanol, 1-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Amino 2,3 Dimethylpentan 2 Ol and Its Stereoisomers

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 1-Amino-2,3-dimethylpentan-2-ol reveals several potential disconnection points, leading to a variety of plausible precursors. The primary bond for disconnection is the C1-N bond, which simplifies the target molecule to a corresponding alcohol or an electrophilic precursor at the C1 position. Another key disconnection is the C-C bond between C2 and C3, although this is generally a more complex transformation to achieve in the forward sense.

A logical retrosynthetic approach begins with the disconnection of the amine functionality. This can be envisioned through several pathways:

From a 1-azido or 1-nitro precursor: A common and reliable method for introducing a primary amine is through the reduction of an azide (B81097) or a nitro group. This leads to the precursor 1-azido-2,3-dimethylpentan-2-ol or 1-nitro-2,3-dimethylpentan-2-ol . These precursors can, in turn, be derived from the corresponding 1-halo-2,3-dimethylpentan-2-ol.

From a nitrile: While less direct for a primary amine at the C1 position adjacent to a tertiary alcohol, a nitrile-containing precursor could be considered, though it would require more extensive functional group manipulations.

From an amino acid: While not a direct precursor, chiral amino acids can serve as starting materials for the synthesis of chiral amino alcohols, though this often involves multiple synthetic steps.

Focusing on the carbon skeleton, the tertiary alcohol at C2 suggests a Grignard-type reaction as a key bond-forming step. This leads to the identification of key ketone and organometallic precursors:

Disconnection between C2 and the methyl group: This points to 1-amino-3-methylpentan-2-one and a methyl Grignard reagent.

Disconnection between C2 and the ethyl group of the pentyl chain: This suggests 1-amino-2-methylbutan-2-one and an ethyl Grignard reagent.

Disconnection between C2 and C3: This leads to 1-aminopropan-2-one and a sec-butyl Grignard reagent.

However, the most strategically sound approach often involves constructing the carbon skeleton first and then introducing the amino group stereoselectively. A highly plausible ketone precursor is 1-hydroxy-2,3-dimethylpentan-2-one , which upon amination and reduction would yield the target compound. A more direct precursor is the aminoketone, 1-amino-2,3-dimethylpentan-2-one . The synthesis of this key intermediate would be a critical step.

A plausible synthetic route to a related ketone precursor, 3,3-dimethyl-2-pentanone, has been reported, which involves the reaction of magnesium alkoxyl ethyl malonate with 2,2-dimethyl butyryl chloride, followed by decarboxylation. google.com This highlights a potential strategy for constructing the carbon backbone.

| Precursor Type | Specific Precursor Example | Potential Forward Reaction |

| Aminoketone | 1-Amino-2,3-dimethylpentan-2-one | Stereoselective reduction |

| Nitroalcohol | 1-Nitro-2,3-dimethylpentan-2-ol | Reduction of the nitro group |

| Azidoalcohol | 1-Azido-2,3-dimethylpentan-2-ol | Reduction of the azide group |

| Ketone | 2,3-Dimethylpentan-2-one | Asymmetric amination |

| Tertiary Alcohol | 2,3-Dimethylpentan-2-ol | Stereoselective amination at C1 |

Development of Stereoselective Synthetic Routes

The presence of two stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute stereochemistry of the final product.

Asymmetric Reduction Strategies for Ketone Precursors

A key strategy for the enantioselective synthesis of amino alcohols is the asymmetric reduction of a corresponding α-aminoketone. For the synthesis of this compound, the precursor would be 1-amino-2,3-dimethylpentan-2-one . The stereoselective reduction of the ketone functionality can be achieved using various chiral reducing agents or catalyst systems.

Commonly used methods include the use of chiral borohydride (B1222165) reagents or catalytic hydrogenation with chiral catalysts. For instance, reagents prepared from borane (B79455) and chiral amino alcohols have been shown to achieve high enantioselectivities in the reduction of various ketones. researchgate.net The choice of the chiral ligand is crucial for achieving high diastereo- and enantioselectivity.

Enantioselective Amination Reactions

An alternative to the reduction of an aminoketone is the direct enantioselective amination of a suitable precursor. This can involve the amination of the corresponding tertiary alcohol, 2,3-dimethylpentan-2-ol , or a derivative thereof.

Modern approaches to enantioselective amination include transition metal-catalyzed reactions. For example, enzymatic asymmetric reductive amination of α-hydroxymethyl ketones using imine reductases (IREDs) has emerged as a powerful tool for the synthesis of chiral N-substituted 1,2-amino alcohols, often with excellent enantiomeric excess. nih.gov This chemoenzymatic approach could potentially be adapted for the synthesis of this compound by starting with the corresponding α-hydroxy ketone.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed to yield the desired enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor such as a glyoxylic acid derivative, followed by a series of transformations to build the desired carbon skeleton and introduce the amino and hydroxyl groups. For instance, pseudoephedrine has been used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals. researchgate.netnih.gov This methodology involves a Brønsted acid-catalyzed reaction to form a morpholinone intermediate, which is then converted to the final amino alcohol. researchgate.netnih.gov

While this specific example uses an arylglyoxal, the principle could be adapted to an aliphatic analogue to construct the stereocenters of this compound. The diastereoselectivity of the key bond-forming steps would be controlled by the chiral auxiliary.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. As mentioned in the context of enantioselective amination, enzymes like imine reductases (IREDs) can be highly effective for the synthesis of chiral amino alcohols. nih.gov

Another potential chemoenzymatic route could involve the use of a lipase (B570770) for the kinetic resolution of a racemic mixture of this compound or a suitable precursor. In this process, the enzyme would selectively acylate one enantiomer, allowing for the separation of the two. While not a de novo stereoselective synthesis, this method can be effective for obtaining enantiomerically pure material.

Novel Catalyst Systems in the Preparation of this compound

The development of novel catalyst systems is at the forefront of modern synthetic chemistry, enabling more efficient and selective transformations. For the synthesis of this compound, several types of advanced catalyst systems could be envisioned.

Transition Metal Catalysts: Chiral transition metal complexes, for example, based on rhodium, iridium, or copper, are widely used for asymmetric hydrogenation and amination reactions. These catalysts, in combination with chiral ligands, can provide high levels of stereocontrol.

Organocatalysts: Chiral organocatalysts, such as chiral phosphoric acids or amino alcohols, have emerged as powerful tools for a variety of asymmetric transformations, including reductions and C-C bond-forming reactions. researchgate.net These metal-free catalysts offer a more sustainable alternative to traditional metal-based systems.

Biocatalysts: As discussed, enzymes such as IREDs and lipases represent a rapidly growing class of catalysts for the synthesis of chiral molecules. Their high selectivity and mild reaction conditions make them attractive for industrial applications.

While specific catalysts for the synthesis of this compound are not explicitly detailed in the current literature, the principles of asymmetric catalysis are well-established and provide a clear framework for the development of suitable catalytic systems for this target molecule. Future research in this area will likely focus on the design and application of new catalysts with improved activity and selectivity for this and related chiral amino alcohols.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and stereoselectivity. This process involves a systematic investigation of various parameters such as catalyst loading, temperature, solvent, and the nature of reagents. While specific optimization data for this compound is not extensively documented, studies on analogous β-amino tertiary alcohol syntheses provide valuable insights into the key factors that influence the reaction outcome.

A crucial aspect of optimization is the choice of catalyst and ligand. In catalytic asymmetric syntheses, the ligand's structure is paramount in determining the stereochemical outcome. For instance, in the iridium-catalyzed amination of α-tertiary 1,2-diols, the chiral phosphoric acid plays a decisive role in the enantioselectivity. The optimization of catalyst loading is also essential; a lower loading is economically and environmentally preferable, but it must be sufficient to drive the reaction to completion in a reasonable timeframe.

Temperature is another critical parameter. Many stereoselective reactions are performed at low temperatures to enhance enantioselectivity by minimizing side reactions and favoring a specific transition state. However, lower temperatures can also decrease the reaction rate, necessitating a trade-off between selectivity and reaction time.

The choice of solvent can significantly impact both the yield and selectivity of a reaction. The solvent's polarity, coordinating ability, and solubility of reactants and catalysts must be considered. In some cases, a mixture of solvents may provide the optimal balance of these properties.

The following tables present illustrative data from studies on the synthesis of related amino alcohols, highlighting the effect of various reaction parameters on yield and enantioselectivity.

Table 1: Illustrative Optimization of Catalyst and Ligand in a Hypothetical Asymmetric Amination

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | [Ir(cod)Cl]₂ | (R)-BINAP | Toluene | 25 | 75 | 85 |

| 2 | [Ir(cod)Cl]₂ | (S)-Phos | THF | 0 | 82 | 92 |

| 3 | [Rh(cod)₂]BF₄ | (R,R)-Me-DuPhos | CH₂Cl₂ | -20 | 65 | 78 |

| 4 | Cu(OTf)₂ | (S)-Box | Dioxane | 25 | 88 | 95 |

This data is illustrative and based on typical results for the synthesis of chiral amino alcohols, not specifically this compound.

Table 2: Illustrative Effect of Temperature and Solvent on Reaction Yield and Selectivity

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Toluene | 80 | 12 | 85 | 90:10 |

| 2 | Toluene | 25 | 24 | 78 | 95:5 |

| 3 | THF | 60 | 18 | 92 | 88:12 |

| 4 | THF | 0 | 36 | 85 | >99:1 |

| 5 | CH₂Cl₂ | 40 | 16 | 70 | 92:8 |

| 6 | CH₂Cl₂ | -20 | 48 | 65 | 98:2 |

This data is illustrative and based on typical results for the synthesis of chiral amino alcohols, not specifically this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to minimize environmental impact and improve the sustainability of chemical processes. While specific green chemistry protocols for this compound are not widely published, general strategies for the eco-friendly synthesis of amino alcohols can be applied.

One of the core principles of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety. The development of catalytic systems that are effective in aqueous media is a key area of research. For example, visible-light photoredox catalysis has been used for the decarboxylative coupling of amino acids with carbonyl compounds in water to produce 1,2-amino alcohols. rsc.org

The use of heterogeneous catalysts is another important green chemistry approach. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Zeolites, for instance, have been used as recyclable heterogeneous catalysts for the regioselective synthesis of β-amino alcohols in a solvent-less system.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions of temperature and pH, often in aqueous solutions, and can exhibit high enantio- and regioselectivity. The use of engineered enzymes, such as transaminases or dehydrogenases, could provide a sustainable route to chiral amino alcohols like this compound. nih.gov A dual-enzyme cascade has been proposed for the synthesis of bichiral amino alcohols from diketones with high stereoselectivity. nih.gov

Atom economy is another key principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are excellent examples of atom-economical processes. ijcmas.comresearchgate.netbohrium.com These reactions combine several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing solvent usage and waste generation.

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound.

Table 3: Application of Green Chemistry Principles to Amino Alcohol Synthesis

| Green Chemistry Principle | Approach | Potential Application to this compound Synthesis |

| Use of Renewable Feedstocks | Biocatalytic conversion of biomass | Starting from bio-derived pentanols or related precursors. |

| Atom Economy | One-pot, multi-component reactions | A three-component reaction involving a pentanone derivative, an amine source, and a reducing agent. ijcmas.comresearchgate.netbohrium.com |

| Use of Safer Solvents | Water or solvent-free conditions | Employing water-soluble catalysts or solid-state "grindstone" chemistry. rsc.orgijcmas.com |

| Energy Efficiency | Catalysis at ambient temperature | Utilizing highly active catalysts, such as photoredox or enzymatic catalysts. rsc.orgnih.gov |

| Use of Catalysis | Heterogeneous or biocatalysis | Employing recyclable solid-supported catalysts or engineered enzymes for improved sustainability. nih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its stereoisomers can be made more efficient, cost-effective, and environmentally responsible.

Elucidation of Structural and Stereochemical Features of 1 Amino 2,3 Dimethylpentan 2 Ol

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural analysis of chiral molecules like 1-Amino-2,3-dimethylpentan-2-ol. Modern techniques provide detailed information on connectivity, configuration, and conformation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, with its multiple stereoisomers, advanced NMR experiments are essential for differentiation.

One-dimensional NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of each nucleus. However, due to the structural similarity between diastereomers, their spectra can be very similar. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the basic molecular skeleton.

To differentiate the diastereomers, the Nuclear Overhauser Effect (NOE) is particularly valuable. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are close to each other (typically <5 Å). The spatial proximity of the methyl groups at C2 and C3, and the protons at C1 and C3, will differ between the (R,S)/(S,R) (anti) and (R,R)/(S,S) (syn) diastereomers. This difference in NOE patterns allows for the assignment of the relative configuration. Furthermore, the magnitude of ³J-coupling constants between protons on adjacent carbons can provide information about the dihedral angles, aiding in conformational analysis and stereoisomer differentiation. stackexchange.comresearchgate.net

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for Diastereomers of this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) for (2R,3S)-isomer | Expected Chemical Shift Range (ppm) for (2R,3R)-isomer | DEPT-135 Signal |

|---|---|---|---|

| C1 (-CH₂NH₂) | 45-50 | 46-51 | Down (CH₂) |

| C2 (-C(OH)(CH₃)-) | 72-78 | 73-79 | No Signal (Quaternary) |

| C3 (-CH(CH₃)-) | 38-44 | 39-45 | Up (CH) |

| C4 (-CH₂CH₃) | 25-30 | 26-31 | Down (CH₂) |

| C5 (-CH₃) | 10-15 | 11-16 | Up (CH₃) |

| C2-CH₃ | 22-28 | 23-29 | Up (CH₃) |

| C3-CH₃ | 15-20 | 16-21 | Up (CH₃) |

Note: The exact chemical shifts can vary based on solvent and temperature. The subtle differences between diastereomers are key to their differentiation.

While NMR can establish the relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are employed to determine the absolute configuration of chiral molecules. hilarispublisher.com These methods measure the differential absorption of left and right circularly polarized light. wikipedia.org

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region. It probes the stereochemistry of the entire molecule, as VCD signals arise from the vibrational modes of the molecular framework. wikipedia.orgnih.gov The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. wikipedia.org For this compound, the key vibrational modes, such as C-H, O-H, and N-H stretches and bends, will produce characteristic VCD couplets. acs.org

Electronic Circular Dichroism (ECD) measures differential absorption in the UV-Vis range, providing information about the stereochemical environment around chromophores. researchgate.net The amino and hydroxyl groups in this compound are weak chromophores. However, derivatization with a chromophoric reagent can be used to introduce a strong chromophore, whose ECD spectrum becomes highly sensitive to the stereochemistry of the parent molecule. nih.gov

For both VCD and ECD, the modern approach involves a powerful combination of experimental measurement and theoretical calculation. hilarispublisher.comacs.org The spectra of the possible stereoisomers are calculated using quantum chemical methods, such as Density Functional Theory (DFT). wikipedia.orgacs.org By comparing the experimentally measured spectrum with the calculated spectra for the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) configurations, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. hilarispublisher.com

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition, as well as assessing the purity of this compound.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₁₇NO). This is a primary step in confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule through controlled fragmentation. The protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For amino alcohols, characteristic fragmentation pathways include the neutral loss of water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the amino group. nih.gov Cleavage of the carbon-carbon bonds within the pentane (B18724) backbone also occurs, leading to a series of smaller fragment ions that help to piece together the molecular structure. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation of [this compound+H]⁺ (m/z 132.14)

| Predicted Fragment (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|

| 115.14 | NH₃ (Ammonia) | Loss of the primary amine group |

| 114.13 | H₂O (Water) | Loss of the tertiary hydroxyl group |

| 102.12 | CH₂O (Formaldehyde) | Complex rearrangement and cleavage |

| 86.11 | C₂H₅OH (Ethanol) | Cleavage of C3-C4 bond with rearrangement |

| 72.08 | C₄H₁₀ (Butane) | Cleavage of C2-C3 bond |

X-ray Crystallographic Analysis of this compound and Its Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise data on bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration.

To perform this analysis, a suitable single crystal of this compound, or more likely a crystalline derivative, must be grown. Amino alcohols can sometimes be challenging to crystallize directly. Therefore, it is common practice to form a salt with a chiral or achiral acid (e.g., tartaric acid or hydrochloric acid) or to create a derivative (e.g., a benzamide (B126) from the amino group) to enhance crystallinity.

Once a high-quality crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed. This analysis yields an electron density map from which the positions of all non-hydrogen atoms can be determined. For the determination of the absolute configuration, the anomalous dispersion effect is utilized, typically requiring the presence of an atom heavier than oxygen or the use of a specific X-ray wavelength. The resulting crystallographic model provides an unambiguous depiction of the stereochemistry at both the C2 and C3 centers. nih.gov

As of the current literature survey, no publicly available crystal structures for this compound or its simple derivatives are found in major crystallographic databases.

Conformational Analysis and Intermolecular Interactions

The biological activity and chemical reactivity of a molecule are often governed by its preferred three-dimensional shape or conformation. For this compound, the rotation around the C2-C3 single bond is of primary interest. The different staggered conformations (gauche and anti) will have different energies due to steric hindrance between the bulky substituents (methyl groups, ethyl group) and potential intramolecular interactions.

Conformational analysis can be performed using both computational and experimental methods.

Computational Modeling: Molecular mechanics and quantum chemical calculations (like DFT) can be used to map the potential energy surface of the molecule as a function of dihedral angles, predicting the lowest energy conformations. jst.go.jp

Experimental Analysis: NMR spectroscopy, specifically the measurement of vicinal proton-proton coupling constants (³JHH) and NOE data, provides experimental evidence for the dominant solution-state conformation.

Understanding the preferred conformation and the nature of intermolecular interactions, such as hydrogen bonding in solution or in the solid state, is critical for predicting how the molecule will interact with other molecules, such as biological receptors or chiral catalysts.

Determination of Optical Purity and Enantiomeric Excess

When a chiral molecule is synthesized, it is often produced as a mixture of enantiomers. Determining the optical purity, or enantiomeric excess (ee), is a critical step in asymmetric synthesis and for pharmaceutical applications. The enantiomeric excess is a measure of the purity of one enantiomer over the other, expressed as a percentage.

Several methods are available for determining the ee of this compound:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is a common and powerful method. The enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification.

NMR with Chiral Derivatizing Agents: The amino group of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, importantly, distinct NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the ratio of the original enantiomers, and thus the ee, can be accurately calculated.

Chiroptical Methods: Circular dichroism can also be used quantitatively. A calibration curve relating the CD signal intensity at a specific wavelength to the enantiomeric excess can be constructed using samples of known ee. nih.gov

Fluorescence-Based Assays: Modern high-throughput methods involve the use of chiral sensors that form diastereomeric complexes with the analyte. These complexes exhibit different fluorescence intensities, which can be correlated to the enantiomeric excess. nih.govrsc.org

Investigations into the Reactivity and Derivatization of 1 Amino 2,3 Dimethylpentan 2 Ol

Transformations Involving the Primary Amino Functionality

The primary amino group in 1-Amino-2,3-dimethylpentan-2-ol is a versatile nucleophile, readily participating in a variety of reactions to form new carbon-nitrogen bonds.

Amidation and Alkylation Reactions

Amidation: The primary amine is expected to react with carboxylic acids and their derivatives (such as acid chlorides and anhydrides) to form amides. These reactions typically proceed under standard conditions, often requiring an activating agent for the carboxylic acid or a base to neutralize the acid byproduct. americanelements.com Direct amidation with carboxylic acids can also be achieved using specific catalysts.

Alkylation: N-alkylation of the primary amino group can be accomplished using alkyl halides or through reductive amination. Direct alkylation with one equivalent of an alkylating agent would yield the secondary amine, while the use of excess reagent could lead to the formation of a quaternary ammonium (B1175870) salt. Reductive amination, a two-step, one-pot process, involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

Table 1: Representative Amidation and Alkylation Reactions

| Reaction Type | Reactant | Reagent/Catalyst | Expected Product |

|---|---|---|---|

| Amidation | Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | N-Acyl-1-amino-2,3-dimethylpentan-2-ol |

| Amidation | Acid Chloride | Base (e.g., Triethylamine) | N-Acyl-1-amino-2,3-dimethylpentan-2-ol |

| Alkylation | Alkyl Halide | Base (e.g., K2CO3) | N-Alkyl-1-amino-2,3-dimethylpentan-2-ol |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH3CN, H2/Pd) | N-Alkyl-1-amino-2,3-dimethylpentan-2-ol |

Formation of Imines and Oximes

Imines: The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. The stability of the resulting imine can vary depending on the structure of the carbonyl compound used.

Oximes: While oximes are typically formed from the reaction of hydroxylamine (B1172632) with aldehydes or ketones, the amino group of this compound itself does not form an oxime. However, if the tertiary alcohol of this compound were to be oxidized to a ketone (see section 4.2.2), the resulting amino ketone could potentially be converted to an oxime at the carbonyl position by reaction with hydroxylamine.

Table 2: Imine Formation

| Reactant | Reagent | Conditions | Expected Product |

|---|---|---|---|

| Aldehyde (R-CHO) | This compound | Acid catalyst, water removal | Imine (R-CH=N-CH2C(OH)(CH3)CH(CH3)CH2CH3) |

| Ketone (R2C=O) | This compound | Acid catalyst, water removal | Imine (R2C=N-CH2C(OH)(CH3)CH(CH3)CH2CH3) |

Cyclization Reactions to Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone). Similarly, reaction with suitable dicarbonyl compounds or their equivalents could furnish substituted pyrrolidines or other nitrogen-containing heterocycles. The specific outcome of such cyclization reactions would be highly dependent on the reagent and reaction conditions employed. Research on similar amino alcohols has shown the formation of oxazolidines from reactions with aldehydes.

Reactions at the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can still undergo a range of transformations under appropriate conditions.

Etherification and Esterification

Etherification: The formation of an ether from a tertiary alcohol is generally challenging under typical Williamson ether synthesis conditions due to competing elimination reactions. However, under strongly acidic conditions with a primary alcohol, an ether could potentially be formed.

Esterification: Direct esterification of the tertiary hydroxyl group with a carboxylic acid under Fischer esterification conditions (acid catalyst) is expected to be slow and low-yielding due to steric hindrance and the potential for dehydration. A more effective method would be the reaction with a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base.

Oxidation Pathways and Products

The oxidation of a tertiary alcohol like the one in this compound is not possible under standard conditions without breaking a carbon-carbon bond. Strong oxidizing agents under harsh conditions (e.g., strong acid and heat) would likely lead to the cleavage of the molecule, producing a mixture of smaller ketones and carboxylic acids. For instance, oxidative cleavage could potentially yield 2,3-dimethylpentan-2-one.

Table 3: Reactivity of the Tertiary Hydroxyl Group

| Reaction Type | Reagent | Conditions | Expected Outcome |

|---|---|---|---|

| Etherification | Alkyl Halide/Base | Williamson Synthesis | Low to no yield (elimination likely) |

| Esterification | Acid Chloride/Pyridine | Acylation | O-Acyl-1-amino-2,3-dimethylpentan-2-ol |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4, H+) | Harsh (heat) | C-C bond cleavage, mixture of smaller products |

Dehydration Reactions

The presence of a tertiary hydroxyl group in this compound suggests that it can undergo dehydration reactions, typically under acidic conditions, to form alkenes. The mechanism of this elimination reaction is expected to proceed through a carbocation intermediate (E1 pathway) due to the stability of the tertiary carbocation that would form upon protonation of the hydroxyl group and subsequent loss of water.

In an acid-catalyzed dehydration, the hydroxyl group is first protonated to form a good leaving group, water. doubtnut.comyoutube.com The departure of water results in the formation of a tertiary carbocation at the C2 position. This carbocation can then be quenched by the removal of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst), leading to the formation of a double bond.

Given the structure of the intermediate carbocation, several alkene products are possible, with their distribution being governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the formation of the less substituted alkene (Hofmann product) is also possible.

Expected Dehydration Products of this compound:

| Product Name | Structure | Type | Expected Abundance |

| 1-Amino-2,3-dimethylpent-2-ene | CH₃CH₂C(CH₃)=C(CH₃)CH₂NH₂ | Trisubstituted | Major |

| 1-Amino-2,3-dimethylpent-1-ene | CH₃CH₂CH(CH₃)C(=CH₂)CH₂NH₂ | Disubstituted | Minor |

| (E/Z)-1-Amino-3,4-dimethylpent-2-ene | CH₃CH=C(CH₃)CH(CH₃)CH₂NH₂ | Trisubstituted | Possible (via rearrangement) |

It is also conceivable that under certain conditions, rearrangement of the initial tertiary carbocation to a more stable carbocation could occur, leading to a different set of alkene products. However, in this specific case, the initial tertiary carbocation is already quite stable, making significant rearrangement less likely unless driven by specific steric or electronic factors. The presence of the amino group could also influence the reaction pathway, potentially by participating in the reaction or by altering the stability of the intermediates.

Functionalization of the Alkyl Chain

Functionalization of the alkyl chain of this compound, specifically the ethyl and methyl groups attached to the main pentanoyl backbone, presents a significant synthetic challenge. These C-H bonds are generally unactivated and require harsh reaction conditions or sophisticated catalytic systems for selective functionalization.

Direct functionalization of these saturated alkyl groups is typically non-selective and can lead to a mixture of products. However, modern organic synthesis has developed several strategies that could potentially be applied, although with expected difficulties:

Radical Halogenation: While this method can introduce a handle for further transformations, it generally lacks selectivity for complex molecules, leading to a mixture of halogenated isomers.

Directed C-H Activation: This advanced strategy involves the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond. In the case of this compound, the amino or hydroxyl group could potentially serve as a directing group, although this would likely favor functionalization at positions closer to these functional groups rather than the terminal end of the ethyl group.

Oxidative Functionalization: Strong oxidizing agents can oxidize C-H bonds, but this is often unselective and can lead to over-oxidation and degradation of the molecule, especially with the presence of the sensitive amino and hydroxyl groups.

Given these challenges, a more practical approach to modifying the alkyl chain would likely involve a multi-step synthesis starting from a precursor where the desired functionality is already incorporated, rather than attempting a direct and likely unselective functionalization of this compound itself.

Synthesis of Chiral Derivatives for Specific Applications

The chiral nature of this compound makes it a valuable building block for the synthesis of enantiomerically pure compounds, which are of significant interest in fields such as medicinal chemistry and materials science. The amino and hydroxyl groups serve as convenient handles for derivatization, allowing for the introduction of a wide range of functionalities.

Chiral derivatives of amino alcohols are widely used as:

Chiral Ligands: The ability of the amino and hydroxyl groups to coordinate to metal centers makes these compounds excellent candidates for chiral ligands in asymmetric catalysis. The specific stereochemistry of the amino alcohol can induce high levels of enantioselectivity in metal-catalyzed reactions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral amino alcohols are frequently employed for this purpose.

Pharmaceutical Intermediates: The structural motif of a chiral amino alcohol is present in numerous biologically active molecules. Therefore, derivatives of this compound could serve as key intermediates in the synthesis of novel therapeutic agents.

The synthesis of these derivatives typically involves standard organic transformations targeting the amino and hydroxyl groups:

| Reaction Type | Reagent/Conditions | Product Type |

| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Secondary or Tertiary Amines |

| N-Acylation | Acyl chlorides, Anhydrides | Amides |

| O-Alkylation | Alkyl halides (with protection of the amine) | Ethers |

| O-Acylation | Acyl chlorides, Anhydrides (with protection of the amine) | Esters |

The choice of reaction and reagents would be dictated by the desired final product and the need to control stereochemistry throughout the synthetic sequence.

Stereochemical Outcomes of Chemical Transformations

When a chiral, enantiomerically pure form of this compound is used in chemical transformations, the existing stereocenters at C2 and C3 can significantly influence the stereochemical outcome of the reactions. This phenomenon, known as substrate-controlled stereoselectivity, is a cornerstone of asymmetric synthesis.

Reactions at the Amino and Hydroxyl Groups: For reactions occurring directly at the chiral centers or adjacent to them, the steric and electronic environment created by the existing stereocenters can favor the formation of one diastereomer over another. For instance, in an acylation reaction, the incoming acylating agent may approach from the less sterically hindered face of the molecule, leading to a specific diastereomer.

Dehydration Reactions: In the case of dehydration, if the reaction proceeds through a mechanism that does not involve a freely rotating carbocation (e.g., a concerted E2-like mechanism), the stereochemistry of the starting material can dictate the stereochemistry of the resulting alkene (E or Z). Even in an E1 reaction, the conformation of the carbocation intermediate can be influenced by the existing stereocenters, potentially leading to a preference for one alkene isomer.

Synthesis of New Stereocenters: When a new stereocenter is created during a reaction, the existing chirality of this compound can direct the stereochemical outcome. For example, the reduction of a ketone derivative of this amino alcohol could proceed with high diastereoselectivity due to the directing influence of the nearby chiral centers.

The predictable control of stereochemistry is crucial for the synthesis of complex, single-enantiomer molecules. A thorough understanding of the stereochemical course of reactions involving this compound is therefore essential for its effective use as a chiral building block.

Applications of 1 Amino 2,3 Dimethylpentan 2 Ol in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The ability of 1-Amino-2,3-dimethylpentan-2-ol to act as a bidentate ligand, coordinating to a metal center through its amino and hydroxyl groups, is central to its potential applications in asymmetric catalysis. This chelation can create a rigid and well-defined chiral pocket around the metal, which is essential for effective stereochemical communication during the catalytic cycle.

Ligand Design Principles and Coordination Chemistry

The effectiveness of a chiral ligand is predicated on several key design principles, including steric and electronic properties, conformational rigidity, and the ability to form stable complexes with transition metals. The structure of this compound, with its bulky dimethylpentanol backbone, can provide significant steric hindrance. This bulk is often desirable as it can effectively block one face of a prochiral substrate from approaching the metal's active site, leading to high enantioselectivity.

Enantioselective Hydrogenation and Reduction Reactions

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the synthesis of chiral molecules. acs.org Chiral β-amino alcohols are known to be effective ligands for transition metal catalysts in these reactions. tcichemicals.com For instance, ruthenium complexes of chiral amino alcohols have been successfully employed in the asymmetric transfer hydrogenation of ketones and imines.

While no specific data for this compound in this context is readily available, we can hypothesize its potential performance based on related systems. A hypothetical application in the asymmetric transfer hydrogenation of acetophenone (B1666503) is presented in Table 1. The expected outcome would be the formation of chiral 1-phenylethanol (B42297) with a certain degree of enantiomeric excess (ee), influenced by the specific stereoisomer of the ligand used.

Table 1: Illustrative Data for the Asymmetric Transfer Hydrogenation of Acetophenone using a Hypothetical Rhodium Complex of (1S,2R)-1-Amino-2,3-dimethylpentan-2-ol

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1.0 | i-PrOH | 25 | >99 | 85 (R) |

| 2 | Acetophenone | 0.5 | i-PrOH | 40 | >99 | 82 (R) |

| 3 | Propiophenone | 1.0 | i-PrOH | 25 | 98 | 88 (R) |

This data is illustrative and based on typical results for similar chiral β-amino alcohol ligands.

Asymmetric C-C and C-X Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in an enantioselective manner is a fundamental challenge in organic synthesis. Chiral ligands derived from amino alcohols have been instrumental in advancing this field. For example, copper-catalyzed asymmetric conjugate additions and palladium-catalyzed allylic alkylations often employ chiral ligands to control the stereochemical outcome.

The steric bulk and defined chiral environment provided by a metal complex of this compound could be beneficial in such reactions. By coordinating to the metal, the ligand would influence the facial selectivity of the nucleophilic attack on the electrophilic substrate. While specific examples are not documented, the structural analogy to other successful ligands suggests its potential utility.

Mechanistic Insights into Ligand-Substrate Interactions

The mechanism of stereoselection in transition metal catalysis with chiral ligands is a subject of intense study. For a bidentate ligand like this compound, the formation of a rigid chelate structure is key. The stereogenic centers on the ligand backbone would orient the substituents in a specific three-dimensional arrangement.

This fixed conformation would create a chiral environment where one of the two enantiotopic faces or prochiral centers of a substrate is sterically or electronically favored for reaction. The bulky ethyl and methyl groups on the pentane (B18724) backbone of this compound would likely play a significant role in creating a selective pocket, preventing the substrate from adopting an orientation that would lead to the formation of the undesired enantiomer.

Utilization as a Chiral Auxiliary for Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. acs.org Chiral 1,2-amino alcohols are frequently used for this purpose. nih.gov The amino group of this compound could be used to form a covalent bond with a carboxylic acid or an aldehyde, for example, to form a chiral amide or imine.

The stereocenters of the covalently attached this compound would then control the facial selectivity of a nucleophilic attack on the modified substrate. After the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse. The steric hindrance provided by the tertiary alcohol and the adjacent methyl groups would be expected to provide a high degree of diastereoselectivity in such transformations.

Contributions to Organocatalysis and Enzyme Mimicry

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. Chiral amino alcohols can function as organocatalysts, often through the formation of transient iminium or enamine intermediates.

The primary amine of this compound could, in principle, react with a ketone or aldehyde to form a chiral enamine or iminium ion. The adjacent hydroxyl group could participate in hydrogen bonding to further organize the transition state and enhance stereoselectivity. While there are no specific reports of this compound in organocatalysis, its structural motifs are present in other known organocatalysts.

Furthermore, the bifunctional nature of this compound, with its amino and hydroxyl groups in a defined spatial relationship, makes it a candidate for applications in enzyme mimicry. These functional groups could act in a cooperative manner to catalyze reactions, mimicking the active sites of certain enzymes.

Application as a Chiral Building Block for Natural Product Synthesis and Drug Discovery Intermediates

Extensive research of publicly available scientific literature and patent databases did not yield specific examples of the direct application of this compound as a chiral building block in the synthesis of natural products or as an intermediate in drug discovery. While chiral amino alcohols are a well-established class of compounds utilized as chiral auxiliaries and building blocks in asymmetric synthesis, information regarding the specific use of this compound in these contexts appears to be limited or not widely documented.

Further investigation into proprietary research or less common journals might reveal specific applications, but based on a comprehensive search of prominent databases, the role of this compound in this specific area of synthetic chemistry is not established in the public domain.

Computational and Mechanistic Studies of 1 Amino 2,3 Dimethylpentan 2 Ol

Prediction of Stereoselectivity in Catalytic Processes

The prediction of stereoselectivity in reactions catalyzed by chiral ligands like 1-Amino-2,3-dimethylpentan-2-ol is a primary goal of computational chemistry. Achieving high enantiomeric excess (ee) is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Computational models, especially those based on Density Functional Theory (DFT), are powerful tools for elucidating the origins of stereoselectivity by examining the transition states of catalytic reactions.

Researchers investigating the asymmetric transfer hydrogenation of ketones, a reaction where chiral amino alcohols are often employed as ligands, have used DFT calculations to model the transition states. These models help in understanding how the steric and electronic properties of the ligand influence the facial selectivity of the hydride attack on the prochiral ketone. For a ligand like this compound, the methyl groups at the C2 and C3 positions, along with the hydroxyl and amino functionalities, would create a specific chiral environment around the metal center.

Computational studies on similar β-amino alcohol ligands have shown that the formation of a stable six-membered chelate ring involving the amino group, the hydroxyl group, and the metal is key to inducing asymmetry. The stereochemical outcome is then determined by the relative energies of the diastereomeric transition states. The lower energy transition state corresponds to the major enantiomer formed. For instance, in the diethylzinc (B1219324) addition to aldehydes catalyzed by chiral amino alcohols, DFT calculations have revealed that the specific conformation of the catalyst-substrate complex in the transition state dictates the stereoselectivity. rsc.org The alkyl and aryl substituents on the amino alcohol ligand play a crucial role in shielding one face of the aldehyde from attack.

A generalized computational approach for predicting enantioselectivity involves several steps:

Conformational Search: Identifying the most stable conformers of the chiral ligand and its metal complex.

Reaction Mechanism Elucidation: Mapping the potential reaction pathways and identifying the stereodetermining transition states.

Transition State Energy Calculation: Calculating the energies of the diastereomeric transition states leading to the different enantiomers. The difference in these energies (ΔΔG‡) is directly related to the enantiomeric ratio (er) or enantiomeric excess (ee) of the reaction.

The complexity of these calculations increases with the flexibility of the ligand. For ligands with multiple rotatable bonds, a thorough conformational analysis is necessary to locate all relevant low-energy transition states. rsc.org

Table 1: Representative Theoretical Enantioselectivity Predictions for Reactions Catalyzed by Chiral Amino Alcohol Analogs

| Catalyst/Ligand Analog | Reaction Type | Substrate | Computational Method | Predicted ee (%) | Experimental ee (%) |

| (1R,2S)-N-methylephedrine-Ti(OiPr)₄ | Diethylzinc addition | Benzaldehyde | DFT (B3LYP) | 92 | 90 |

| Chiral Prolinol derivative | Aldol (B89426) reaction | Acetone + p-Nitrobenzaldehyde | DFT (M06-2X) | 88 | 85 |

| Polymer-supported amino alcohol | Diethylzinc addition | Benzaldehyde | Not Specified | >90 (qualitative) | 92 nih.gov |

Note: The data in this table is illustrative and based on findings for structural analogs of this compound, as direct computational studies on this specific compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Studies in Chiral Catalysis Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural properties of compounds with their chemical or biological activity. In the context of chiral catalysis, QSAR studies aim to build models that can predict the enantioselectivity or catalytic activity of a ligand based on its structural descriptors. These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), or topological.

For a family of chiral amino alcohol ligands, a QSAR study would involve:

Dataset Assembly: Synthesizing a library of structurally diverse chiral amino alcohols and experimentally measuring their performance (e.g., enantiomeric excess) in a specific catalytic reaction.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each ligand in the library using computational software.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to develop a mathematical equation that links the descriptors to the observed enantioselectivity.

Model Validation: Testing the predictive power of the QSAR model using an external set of ligands not used in the model development.

While specific QSAR studies on this compound are not documented, research on other classes of chiral ligands has demonstrated the utility of this approach. For example, in the asymmetric reduction of ketones catalyzed by oxazaborolidines derived from amino alcohols, QSAR models have been developed to correlate the steric bulk of substituents on the ligand with the enantiomeric excess of the product alcohol. mdpi.com These models can guide the rational design of new, more effective catalysts by predicting the optimal structural features required for high stereoselectivity.

Table 2: Key Descriptors in QSAR Models for Chiral Ligands in Asymmetric Catalysis

| Descriptor Type | Example Descriptor | Influence on Stereoselectivity |

| Steric | Sterimol parameters (L, B1, B5) | Dictates the size and shape of the chiral pocket, influencing substrate approach. |

| Electronic | Atomic charges on N and O | Modulates the Lewis acidity/basicity of the catalytic center and interaction with the substrate. |

| Topological | Kappa shape indices | Encodes information about molecular shape and branching. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the reactivity and stability of the catalyst-substrate complex. |

This table presents common descriptors used in QSAR studies of chiral catalysts and their general influence on stereoselectivity.

The application of computational and QSAR studies to chiral amino alcohols provides a powerful framework for understanding and predicting their behavior in asymmetric catalysis. Although direct data for this compound is lacking, the principles and findings from related systems offer valuable insights into how its specific structural features would likely govern its catalytic performance and stereodirecting ability. Future computational work focusing on this and similar understudied chiral ligands will be crucial for expanding the toolbox of asymmetric synthesis.

Future Research Directions and Potential Innovations Involving 1 Amino 2,3 Dimethylpentan 2 Ol

Exploration of Immobilized and Recoverable Systems for Catalytic Applications

A significant direction for future research lies in the development of immobilized versions of 1-Amino-2,3-dimethylpentan-2-ol or its derivatives for use in heterogeneous catalysis. The covalent attachment of a chiral catalyst or auxiliary to a solid support, such as a polymer resin, silica (B1680970) gel, or controlled pore glass, offers substantial advantages. wikipedia.orgnih.gov This approach simplifies the purification process, as the catalyst can be removed by simple filtration, and, more importantly, allows for the catalyst to be recovered and reused multiple times. wikipedia.org This enhances the economic and environmental sustainability of the synthetic process.

Future work could involve:

Linker Strategy Development: Designing and synthesizing appropriate linkers to covalently bond this compound to various solid supports without impeding its catalytic activity. Research into linkers like hexafluoroglutaric acid, which has been used for other aminonucleosides, could provide a starting point. nih.gov

Support Material Screening: Evaluating the performance of the immobilized catalyst on different support materials to determine the optimal matrix in terms of stability, loading capacity, and influence on reactivity.

Leaching Studies: Quantifying the stability of the linkage to ensure minimal leaching of the chiral compound into the product stream, which is critical for producing high-purity compounds.

Recyclability and Performance: Conducting extensive testing to determine the number of cycles the immobilized system can endure before a significant drop in performance (yield and enantioselectivity) is observed. The use of robust catalysts like palladium on carbon for hydrogenation is a model for recoverable systems. chemicalbook.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound-based catalysts into continuous flow chemistry systems is a key area for innovation. Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processing. For industrial applications, continuous flow processes can significantly improve the efficiency, safety, and scalability of production.

Potential research initiatives include:

Packed-Bed Reactors: Developing packed-bed reactors containing the immobilized this compound catalyst (as described in 7.1). This would allow for the continuous conversion of substrates into chiral products.

Process Optimization: Utilizing automated feedback loops to rapidly screen reaction conditions and optimize for yield, selectivity, and throughput.

Multi-Step Synthesis: Incorporating a flow reactor with a this compound catalyst as one module in a larger, multi-step automated synthesis platform to streamline the production of complex molecules like pharmaceuticals. The production of related compounds has already been explored in industrial settings using methods that could be adapted, such as biocatalysis or large-scale hydrogenation reactions at high pressure and temperature. evitachem.com

Design of Next-Generation Ligands and Auxiliaries Based on the this compound Scaffold

The core structure of this compound serves as a valuable chiral scaffold that can be chemically modified to create a new generation of ligands and chiral auxiliaries with enhanced performance. wikipedia.org A chiral auxiliary is a group temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it is typically removed. wikipedia.org

Future design and research could focus on:

Formation of Oxazolidinones: Reacting this compound with phosgene (B1210022) or its equivalents to form a rigid oxazolidinone structure. Such derivatives are among the most powerful and versatile chiral auxiliaries, used to control the stereochemistry of reactions like alkylations and aldol (B89426) additions. wikipedia.org The effectiveness of oxazolidinone derivatives from other amino alcohols, such as cis-2-amino-3,3-dimethyl-1-indanol, has been demonstrated. capes.gov.br

Synthesis of Schiff Base Ligands: Condensing the primary amino group with various aldehydes to form chiral Schiff base (imine) ligands. These ligands are crucial in asymmetric catalysis, particularly in metal-catalyzed reactions like reductions, cyanations, and allylic alkylations.

Phosphine and Amide Derivatives: Creating novel phosphine-containing ligands (by reacting the amino group) or amide derivatives (from the alcohol or amine) for a broader range of catalytic applications.

The table below compares different types of chiral auxiliaries, illustrating the context in which new derivatives of this compound could be developed.

| Auxiliary Family | Core Structure | Typical Applications | Key Advantages |

| Oxazolidinones | Heterocycle with N and O | Asymmetric alkylation, aldol reactions, Diels-Alder reactions. wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. wikipedia.org |

| Camphorsultams | Fused bicyclic sultam | Michael additions, Diels-Alder reactions. wikipedia.org | Excellent stereocontrol, often crystalline derivatives. wikipedia.org |

| Pseudoephedrine Amides | Amide from pseudoephedrine | Asymmetric alkylation of enolates. wikipedia.org | Highly effective, auxiliary can be cleaved under mild conditions. wikipedia.org |

| trans-2-Phenylcyclohexanol | Substituted cyclohexanol | Ene reactions. wikipedia.org | Good facial selectivity in cycloadditions. wikipedia.org |

Advanced Characterization Techniques for In Situ Reaction Monitoring

To fully optimize and understand reactions utilizing this compound, future research must employ advanced characterization techniques for real-time, in situ monitoring. Observing the reaction as it happens provides critical data on reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction pathway.

Promising techniques to apply include:

In Situ NMR Spectroscopy: This allows for the direct observation of the reaction mixture over time, providing structural information on reactants, intermediates, and products without the need for sampling and quenching. This has been used to study complex reaction mixtures, such as regioisomeric products in ring-opening reactions. mdpi.com

In Situ FTIR/Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration of key functional groups in real-time, offering insights into reaction rates and mechanisms.

Reaction Calorimetry: Measuring the heat flow of a reaction provides crucial thermodynamic and kinetic data, which is essential for ensuring safety and scalability when moving from the lab to industrial production.

Synergistic Approaches Combining this compound with Other Chiral Scaffolds

A frontier in asymmetric catalysis is the use of synergistic or cooperative catalysis, where two or more chiral catalysts or ligands work together to achieve a level of stereocontrol that neither could alone. Future research could explore the combination of ligands or auxiliaries derived from this compound with other established chiral scaffolds.

This could involve:

Dual-Catalyst Systems: Designing reactions where a metal complex bearing a ligand derived from this compound works in concert with a separate chiral organocatalyst.

Bifunctional Ligand Design: Creating a single, more complex ligand that incorporates the this compound scaffold along with another distinct chiral motif. This could create a unique chiral pocket around a metal center, leading to novel reactivity and selectivity.

Matched/Mismatched Pair Analysis: Systematically studying the interaction of a substrate-bound this compound auxiliary with a chiral catalyst to understand how the combination of chiral elements influences the stereochemical outcome, identifying highly effective "matched" pairs.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Amino-2,3-dimethylpentan-2-ol, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination or hydroxylation of pre-existing ketones. For example, reducing agents like lithium aluminum hydride (LiAlH₄) are critical for converting intermediates such as carboxylic acids or nitriles into alcohols or amines. Reaction temperature (0–25°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of reagents significantly impact yield. Purification often employs crystallization or column chromatography to isolate enantiomerically pure forms .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Storage under inert gas (argon/nitrogen) at –20°C in airtight containers is recommended. Stability tests using HPLC or TLC should be conducted periodically to monitor degradation, particularly for chiral purity, as racemization can occur under prolonged exposure to light or moisture .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming structural features like the amino and hydroxyl groups. Chiral HPLC or polarimetry should be used to verify enantiomeric excess. Mass spectrometry (ESI-MS) provides molecular weight validation, while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity, and what structural features drive these differences?

- Methodological Answer : Comparative studies of analogs (e.g., 2-(dimethylamino)-2-phenylbutan-1-ol) reveal that hydroxyl group position and alkyl chain branching influence interactions with enzymes like acetylcholinesterase. For example, bulkier substituents near the amino group reduce substrate affinity due to steric hindrance. Structure-activity relationship (SAR) models combined with molecular docking simulations can predict modifications for enhanced activity .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity, assay conditions (e.g., pH, temperature), or cell line specificity. Researchers should:

- Standardize enantiomer separation using chiral chromatography.

- Replicate assays under controlled conditions (e.g., ISO 17025 guidelines).

- Validate findings across multiple biological models (e.g., in vitro vs. ex vivo systems) .

Q. How can computational chemistry optimize the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties affecting solubility and membrane permeability. Tools like AutoDock Vina simulate binding to target proteins (e.g., GPCRs), while QSAR models prioritize derivatives with favorable logP values and metabolic stability. Retrosynthesis algorithms (e.g., AI-driven platforms) can propose feasible routes for prioritized candidates .

Q. What role does chirality play in the compound’s interaction with biological systems, and how can enantioselective synthesis be achieved?

- Methodological Answer : The (2S,3R) enantiomer may exhibit higher affinity for neurotransmitter transporters compared to its mirror image. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases can achieve >95% enantiomeric excess. Circular Dichroism (CD) spectroscopy is critical for monitoring optical purity during synthesis .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are used to calculate EC₅₀/LC₅₀ values. Bootstrap resampling accounts for variability in small datasets. For high-throughput screens, machine learning algorithms (random forests, SVMs) can identify off-target effects by cross-referencing with toxicity databases like ToxCast .

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature). Design of Experiments (DoE) methodologies, such as factorial designs, optimize variables like catalyst loading and reaction time. Quality control via NMR and LC-MS ensures consistency in intermediate and final product batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。